1-(2-Fluoroethyl)piperidin-3-amine hydrochloride
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Overview
Description
1-(2-Fluoroethyl)piperidin-3-amine hydrochloride is a chemical compound with the molecular formula C7H16ClFN2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)piperidin-3-amine hydrochloride typically involves the reaction of piperidine derivatives with fluoroethylating agents. One common method includes the nucleophilic substitution reaction where piperidine is reacted with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: N-oxides of the piperidine derivative.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
1-(2-Fluoroethyl)piperidin-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes[][4].
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use[4][4].
Comparison with Similar Compounds
- 1-(2-Chloroethyl)piperidin-3-amine hydrochloride
- 1-(2-Bromoethyl)piperidin-3-amine hydrochloride
- 1-(2-Iodoethyl)piperidin-3-amine hydrochloride
Comparison: 1-(2-Fluoroethyl)piperidin-3-amine hydrochloride is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. Compared to its chloro, bromo, and iodo analogs, the fluoro derivative often exhibits higher stability and different reactivity patterns, making it valuable for specific research applications .
Properties
IUPAC Name |
1-(2-fluoroethyl)piperidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.ClH/c8-3-5-10-4-1-2-7(9)6-10;/h7H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWJZWUETHHSON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCF)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1855907-14-0 |
Source
|
Record name | 3-Piperidinamine, 1-(2-fluoroethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1855907-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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